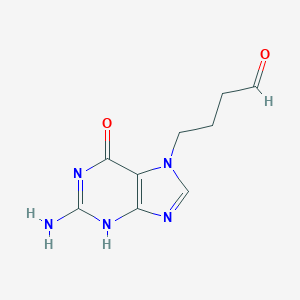

7-(4-Oxobutyl)guanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-Oxobutyl)guanine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N5O2 and its molecular weight is 221.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanisms of Formation

The formation of 7-(4-Oxobutyl)guanine occurs through metabolic activation of NPYR, which leads to the generation of reactive intermediates that alkylate DNA. Studies have shown that this adduct is formed predominantly in the liver, where it can be detected using advanced analytical techniques such as LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) .

3.1. Genotoxicity Studies

Research has demonstrated that this compound contributes to the genotoxic properties of nitrosamines. It induces mutations primarily through GC to AT transitions, which are critical events in carcinogenesis . Understanding the mutagenic potential of this adduct helps researchers evaluate the risks associated with exposure to specific environmental toxins.

3.2. Biomarker Development

Due to its unique structure and formation mechanism, this compound serves as a potential biomarker for assessing exposure to nitrosamines in humans. Its detection in urine and tissues could provide insights into individual exposure levels and associated cancer risks .

3.3. DNA Repair Mechanism Studies

The study of this compound also aids in understanding DNA repair mechanisms, particularly those involving O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme plays a crucial role in repairing alkylated DNA; however, it is inactivated upon transfer of the alkyl group from the modified guanine . Research into how cells respond to this adduct can inform therapeutic strategies for enhancing DNA repair in cancer treatment.

4.1. Detection in Animal Models

In studies involving rats treated with NPYR, significant levels of this compound were detected in hepatic DNA, demonstrating its relevance as a marker for assessing carcinogenic risk . The findings indicate that continuous exposure to nitrosamines may lead to persistent levels of this adduct, suggesting long-term implications for health.

4.2. Human Relevance

Research has suggested that similar mechanisms may occur in humans exposed to nitrosamines through dietary or environmental sources. The detection of this compound could serve as an indicator of such exposures and their potential health impacts .

Data Table: Summary of Key Findings on this compound

Propiedades

Número CAS |

123752-07-8 |

|---|---|

Fórmula molecular |

C9H11N5O2 |

Peso molecular |

221.22 g/mol |

Nombre IUPAC |

4-(2-amino-6-oxo-1H-purin-7-yl)butanal |

InChI |

InChI=1S/C9H11N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h4-5H,1-3H2,(H3,10,12,13,16) |

Clave InChI |

FRBHAZWTNAYCJI-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1CCCC=O)C(=O)NC(=N2)N |

SMILES isomérico |

C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |

SMILES canónico |

C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |

Sinónimos |

7-(4-oxobutyl)guanine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.